1400W dihydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

1400W dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The preparation typically involves the reaction of N-(3-[Aminomethyl]benzyl)acetamidine with hydrochloric acid to form the dihydrochloride salt . The compound is more soluble in aqueous systems than in organic solvents, and solutions are best prepared fresh daily due to stability concerns .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The compound is typically stored at -20°C to maintain stability .

化学反応の分析

Enzymatic Inhibition

1400W acts as a slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS) with a dissociation constant (K) of 7 nM . The inhibition is NADPH-dependent and involves irreversible or extremely slow reversible binding, likely through covalent interaction with the enzyme’s active site .

Selectivity Profile

| Enzyme | Ki/Kd Value | Selectivity Factor |

|---|---|---|

| iNOS | 7 nM (K) | – |

| nNOS | 2 μM (Ki) | >1,000-fold (vs. iNOS) |

| eNOS | 50 μM (Ki) | >7,000-fold (vs. iNOS) |

The compound exhibits >5000-fold selectivity for human iNOS over eNOS and >200-fold selectivity over nNOS .

Solubility

| Solvent | Max. Concentration |

|---|---|

| Water | 1 mg/mL |

| Methanol | 5 mg/mL |

1400W is cell-permeable and stable under standard laboratory conditions, with a recommended storage temperature of −20°C .

Reaction with iNOS

1400W inhibits iNOS by interfering with its catalytic cycle, which involves the conversion of L-arginine to nitric oxide (NO) and citrulline. The reaction mechanism likely involves:

-

Binding to the active site of iNOS, blocking access to L-arginine.

-

Covalent interaction with the enzyme, leading to irreversible inhibition .

In vivo studies demonstrate reduced serum nitrite levels (a NO metabolite) and neurodegeneration in models of cerebral ischemia and DFP-induced toxicity .

Cytokine Modulation

1400W suppresses pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in serum, reducing neuroinflammation .

Key Research Findings

科学的研究の応用

Neuroprotection in Epilepsy Models

Research indicates that 1400W dihydrochloride has neuroprotective effects in models of epilepsy. In a study involving the administration of 1400W at a dosage of 20 mg/kg, significant reductions in epileptiform spiking and spontaneous recurrent seizures (SRS) were observed. The compound also mitigated long-term neurotoxicity induced by diisopropyl fluorophosphate (DFP), leading to decreased gliosis and neurodegeneration in treated rats .

Tumor Growth Inhibition

1400W has been explored for its potential in cancer therapy, particularly in enhancing the efficacy of radiotherapy. In xenograft mouse models for lung and breast cancer, the combination of 1400W with radiation therapy resulted in significantly reduced tumor growth compared to radiation alone. This suggests that iNOS inhibition may improve anti-tumor immunity and therapeutic outcomes .

Vascular Injury Models

In studies involving endotoxin-induced vascular injury, 1400W exhibited potent protective effects. It was shown to suppress leakage into the ileum when administered post-endotoxin exposure, highlighting its potential application in treating conditions associated with vascular damage .

Analgesic Effects

The compound has also demonstrated analgesic properties in models of mechanical and heat hypersensitivity. This suggests its potential utility in pain management strategies, particularly where inflammation plays a critical role .

Summary of Key Findings

Case Study 1: Neuroprotection Against DFP-Induced Toxicity

In a controlled study, rats treated with 1400W showed a marked decrease in mortality and neurodegeneration following DFP exposure. Immunohistochemical analyses revealed lower levels of reactive gliosis compared to control groups, indicating the compound's protective role against neurotoxic agents .

Case Study 2: Synergistic Effects with Radiotherapy

A study involving xenograft models demonstrated that administering 1400W alongside radiotherapy not only inhibited tumor growth but also enhanced the infiltration of CD8+ T cells into tumors. This suggests that iNOS inhibition may facilitate better immune responses against tumors when combined with conventional therapies .

作用機序

1400W dihydrochloride exerts its effects by binding to the active site of inducible nitric oxide synthase, thereby inhibiting its activity. The inhibition is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). The compound exhibits slow, tight binding kinetics, making it a potent inhibitor of iNOS . This inhibition reduces the production of nitric oxide, which is implicated in various pathological conditions .

類似化合物との比較

Similar Compounds

Nω-Nitro-L-arginine methyl ester hydrochloride: Another inhibitor of nitric oxide synthase, but less selective for iNOS compared to 1400W dihydrochloride.

NG-Methyl-L-arginine acetate salt: Inhibits nitric oxide synthase but with different selectivity and binding properties.

ARL-17477 dihydrochloride hydrate: A selective inhibitor of neuronal nitric oxide synthase (nNOS) rather than iNOS.

Uniqueness

This compound is unique due to its high selectivity for inducible nitric oxide synthase over other isoforms such as endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). This selectivity makes it a valuable tool in research focused on iNOS-related pathways and conditions .

生物活性

1400W dihydrochloride, chemically known as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has garnered significant attention in biomedical research due to its implications in various pathological conditions, particularly those involving neuroinflammation and ischemic injury.

This compound exhibits a strong binding affinity for iNOS, with a dissociation constant of approximately 7 nM, making it one of the most selective inhibitors available. In contrast, its inhibition of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) is significantly weaker, with values of 2 μM and 50 μM, respectively . This selectivity is crucial for minimizing side effects associated with nitric oxide modulation in non-target tissues.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 1400W in various animal models. For instance, in a rat model of diisopropylfluorophosphate (DFP)-induced seizures, treatment with 1400W significantly reduced markers of oxidative stress and neuroinflammation. The compound was administered at doses of 10 mg/kg and 15 mg/kg over one to two weeks, leading to a notable decrease in microglial activation and pro-inflammatory cytokines .

In another study focusing on focal cerebral ischemia, administration of 1400W (20 mg/kg) resulted in a reduction of ischemic lesion volume by 31% and improved neurological function . These findings suggest that 1400W may mitigate neuronal damage by inhibiting excessive iNOS activity during pathological states.

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer effects. In EMT6 murine mammary adenocarcinoma models, administration of 1400W was shown to significantly reduce tumor weight and iNOS activity . This indicates that targeting iNOS may be a viable strategy in cancer therapy, particularly in tumors where nitric oxide plays a role in promoting growth and survival.

Study on Endotoxin-Induced Vascular Injury

In a rat model of endotoxin-induced vascular injury, 1400W demonstrated a remarkable ability to inhibit vascular leakage when administered three hours post-endotoxin exposure. The results showed a complete suppression of leakage into the ileum at doses ranging from 0.1 to 10 mg/kg . This study underscores the therapeutic potential of 1400W in conditions characterized by acute inflammation.

Study on Neurodegeneration

A comprehensive study assessed the long-term effects of DFP exposure on brain pathology and the mitigating effects of 1400W. The results indicated that treatment with 1400W significantly reduced gliosis and neurodegeneration across various brain regions compared to vehicle controls. Notably, the compound also suppressed levels of key pro-inflammatory cytokines such as IL-1α and TNFα .

Summary Table: Effects of this compound in Various Studies

| Study Context | Dose (mg/kg) | Key Findings |

|---|---|---|

| Endotoxin-Induced Vascular Injury | 0.1 - 10 | Complete suppression of vascular leakage into the ileum |

| Focal Cerebral Ischemia | 20 | Reduced ischemic lesion volume by 31% |

| DFP-Induced Neurotoxicity | 10 - 15 | Decreased microglial activation and pro-inflammatory cytokines; reduced neurodegeneration |

| EMT6 Murine Mammary Adenocarcinoma | 10 - 12 | Significant reduction in tumor weight and iNOS activity |

特性

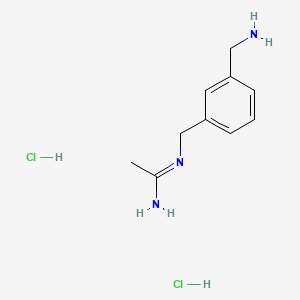

IUPAC Name |

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHSQZCZGPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214358-33-5 | |

| Record name | 1400w Dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400W DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1400W dihydrochloride selectively inhibits iNOS, blocking the production of nitric oxide (NO) by this enzyme. [, ] Unlike other isoforms like neuronal NOS (nNOS), iNOS is often upregulated in pathological conditions, including inflammation and cancer. [, ] By inhibiting iNOS, this compound can reduce NO-mediated effects, which can be beneficial in various disease models. [, , ]

A: Researchers have utilized this compound as a pharmacological tool to differentiate the roles of various NOS isoforms. For instance, in a study investigating NO dynamics during stroke and reperfusion, this compound was used to selectively inhibit iNOS. [] This allowed researchers to demonstrate that the surge in NO levels observed during the initial reperfusion phase was primarily driven by nNOS activity, not iNOS. []

A: Research suggests that this compound can enhance the efficacy of radiotherapy in treating certain cancers. [] By inhibiting iNOS and subsequently reducing NO production, this compound appears to mitigate the immunosuppressive environment created by myeloid-derived cells within the tumor microenvironment. [] This, in turn, promotes a more robust anti-tumor immune response, evidenced by increased infiltration of CD8+ T cells into the tumor and enhanced production of inflammatory cytokines. []

A: Yes, this compound has proven valuable in elucidating inflammatory signaling pathways. In a study investigating the effects of IL-4 on equine pulmonary artery endothelial cells, this compound was instrumental in demonstrating that the IL-4-induced expression of E-selectin, VEGF, and iNOS was, at least in part, mediated through iNOS activity. [] This finding highlights the potential of iNOS inhibition as a strategy for modulating inflammatory responses in certain conditions.

A: this compound has been employed to investigate the intricate interplay between corneal stromal cells and Th17 cells, key players in the immune response. [] Researchers used this compound to rule out a significant role for iNOS in the observed immunomodulatory effects. [] This finding suggests that corneal stromal cells suppress Th17 cell function through a mechanism primarily independent of iNOS activity, encouraging further investigation into alternative pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。